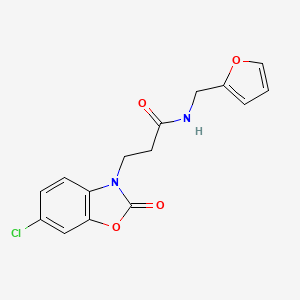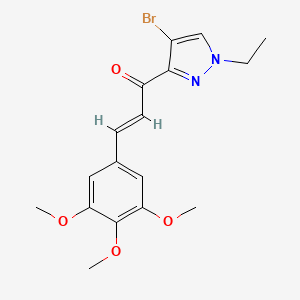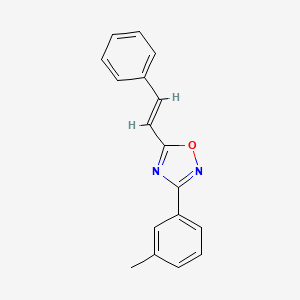
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide, also known as C16H14ClN2O4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of benzoxazoles, which are organic compounds that contain a benzene ring fused to an oxazole ring. In
Wirkmechanismus
The mechanism of action of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit both biochemical and physiological effects. In a research article published in the Journal of Natural Products, it was shown that this compound exhibits antifungal activity against Candida albicans by inhibiting the growth of the fungal cell wall. In another research article published in the Journal of Medicinal Chemistry, it was reported that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is its potential applications in medicinal chemistry, particularly in the development of anticancer, antifungal, and antibacterial drugs. Another advantage is its relatively simple synthesis method. However, one of the limitations is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer, antifungal, and antibacterial drugs. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide involves the reaction of 6-chloro-2-aminobenzoxazole with 2-furylacetaldehyde in the presence of propanoic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. This synthesis method has been reported in a research article published in the Journal of Organic Chemistry.
Wissenschaftliche Forschungsanwendungen
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-furylmethyl)propanamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In a research article published in the Journal of Medicinal Chemistry, it was shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer cell proliferation. In another research article published in the Journal of Natural Products, it was reported that this compound exhibits antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-10-3-4-12-13(8-10)22-15(20)18(12)6-5-14(19)17-9-11-2-1-7-21-11/h1-4,7-8H,5-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSXXWNRHJHHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5414789.png)
![N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide](/img/structure/B5414809.png)
![2-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5414819.png)
![2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5414822.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5414844.png)
![2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5414854.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5414879.png)
![methyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5414886.png)
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5414888.png)
![3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414896.png)
![1-[(isopropylamino)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5414899.png)